

Molecular weight and formula of octamethyltrisiloxane

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Compound of Interest

Compound Name: Octamethyltrisiloxane

Cat. No.: B607121

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An In-depth Technical Guide to **Octamethyltrisiloxane** for Researchers and Drug Development Professionals

Introduction

Octamethyltrisiloxane is a linear siloxane compound that serves as a fundamental component in a wide array of chemical applications. Characterized by its low molecular weight, it is a clear, colorless, and odorless liquid with a low viscosity. Its chemical inertness, high thermal stability, and unique surface properties make it a subject of interest in various scientific and industrial fields, including pharmaceuticals and drug delivery systems. This technical guide provides a comprehensive overview of the molecular characteristics, physicochemical properties, and experimental considerations of **octamethyltrisiloxane**.

Molecular Identity and Physicochemical Properties

Octamethyltrisiloxane, also known by its IUPAC name dimethyl-bis(trimethylsilyloxy)silane, is the second shortest linear dimethylsiloxane oligomer.^[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

Identifier	Value
Chemical Formula	C ₈ H ₂₄ O ₂ Si ₃
Molecular Weight	236.53 g/mol [1][2][3]
CAS Number	107-51-7[1][3][4]
Linear Formula	[(CH ₃) ₃ SiO] ₂ Si(CH ₃) ₂ [2][5]
SMILES	C--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)C[2]
InChI Key	CXQXSVUQTKDNFP-UHFFFAOYSA-N[2]

Table 2: Physicochemical Data

Property	Value
Appearance	Colorless, clear liquid[2][6]
Melting Point	-82 °C[2][6]
Boiling Point	153 °C[2][6]
Density	0.82 g/mL at 25 °C[2][6]
Viscosity (kinematic)	1 cSt at 20 °C
Surface Tension	Low (specific values vary with temperature)
Vapor Pressure	3.9 mm Hg at 25°C
Refractive Index	n _{20/D} 1.384 (lit.)[5][7]
Solubility	Insoluble in water; soluble in nonpolar organic solvents.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **octamethyltrisiloxane**.

¹H NMR Spectroscopy: The proton NMR spectrum of **octamethyltrisiloxane** is characterized by two distinct signals corresponding to the different methyl protons in the molecule. The protons of the six methyl groups attached to the terminal silicon atoms appear at a chemical shift of approximately 0.087 ppm, while the protons of the two methyl groups on the central silicon atom resonate at around 0.022 ppm.[2]

Mass Spectrometry: Electron ionization mass spectrometry of **octamethyltrisiloxane** typically shows a base peak at m/z 221.08406, corresponding to the loss of a methyl group.[8] The molecular ion peak at m/z 236 is also observable.[2]

Infrared (IR) Spectroscopy: The IR spectrum of **octamethyltrisiloxane** displays characteristic absorption bands for Si-O-Si stretching and Si-CH₃ rocking and bending vibrations.

Experimental Protocols

Synthesis of Octamethyltrisiloxane

A common method for the synthesis of **octamethyltrisiloxane** involves the equilibration of hexamethyldisiloxane (MM) and a source of dimethylsiloxane (D) units, catalyzed by linear phosphonitrilic chloride (LPNC). This process allows for the controlled rearrangement of siloxane bonds to yield the desired low molecular weight linear siloxane.

Materials:

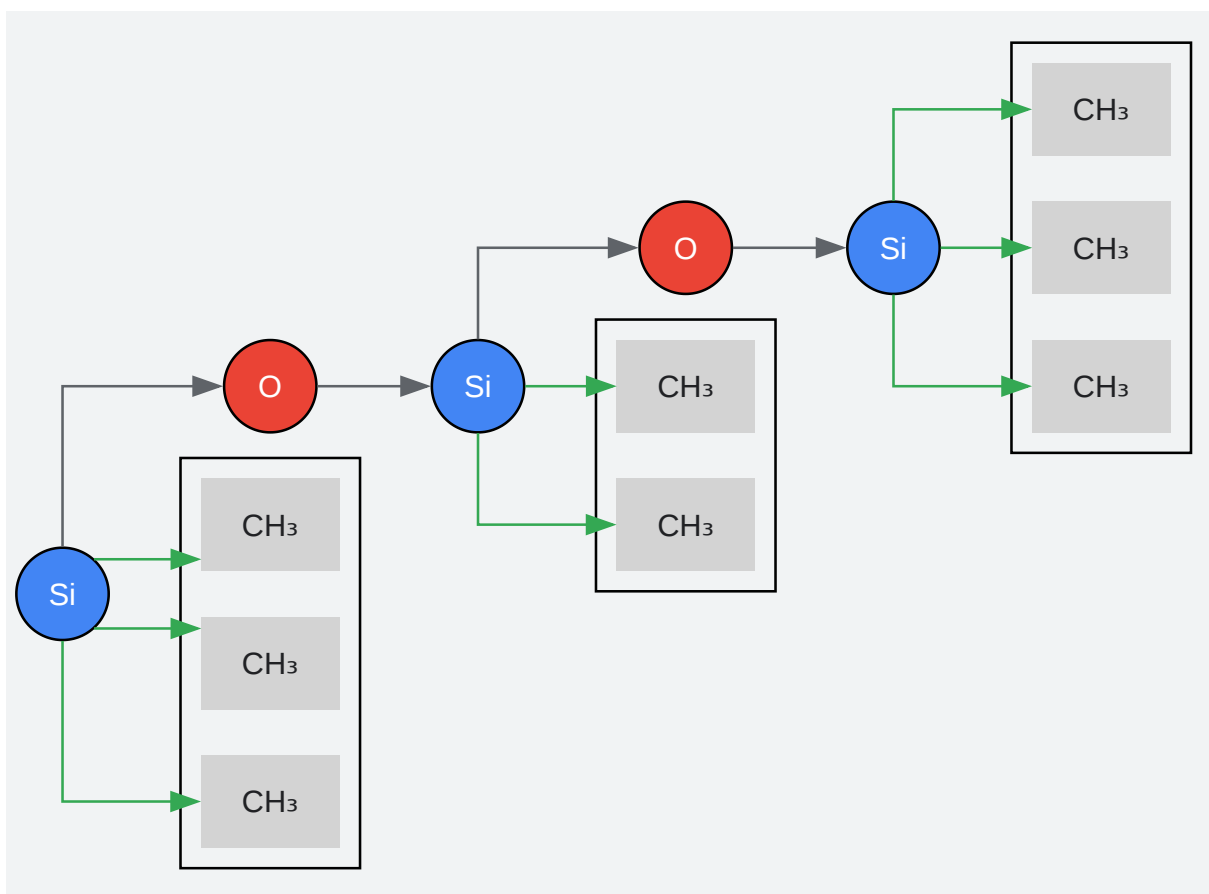
- Hexamethyldisiloxane (MM)
- Source of dimethylsiloxane units (e.g., octamethylcyclotetrasiloxane, D₄)
- Linear phosphonitrilic chloride (LPNC) catalyst
- Reaction vessel equipped with a stirrer, condenser, and temperature control
- Distillation apparatus

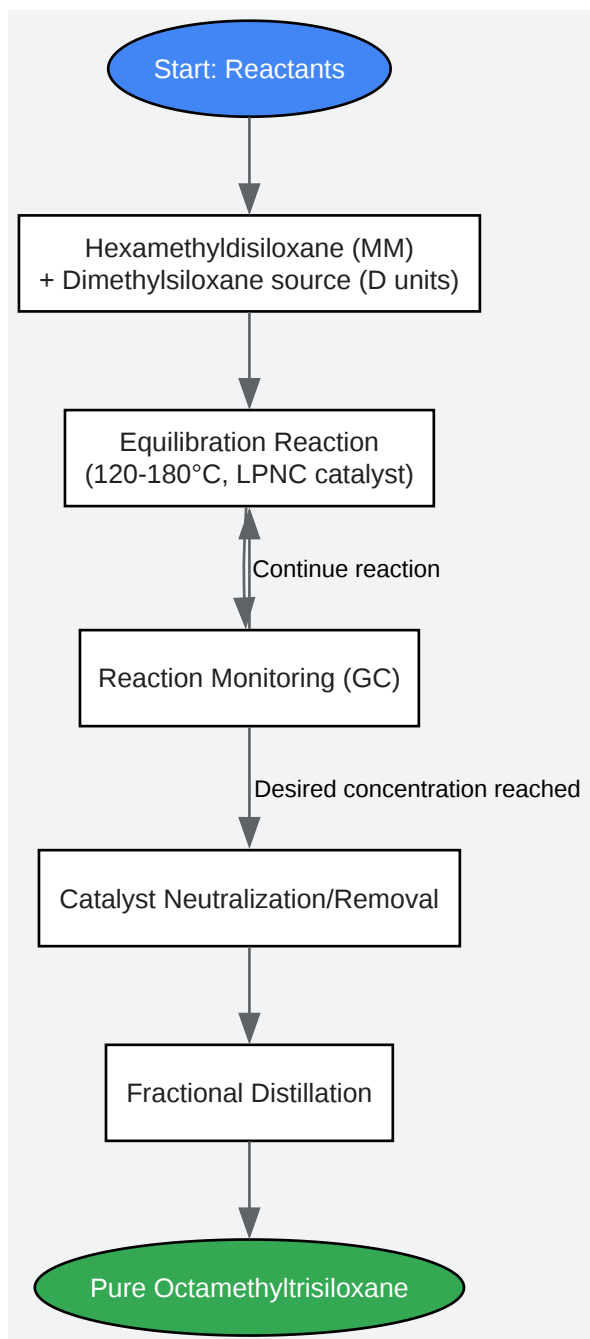
Procedure:

- Charge the reaction vessel with the desired molar ratio of hexamethyldisiloxane and the dimethylsiloxane source.

- Heat the mixture to the reaction temperature, typically between 120°C and 180°C.
- Introduce the linear phosphonitrilic chloride catalyst to the reaction mixture. The catalyst concentration is typically low, in the range of 0.001 to 0.02 parts by weight relative to the solvent.
- Allow the equilibration reaction to proceed with continuous stirring. The reaction progress can be monitored by gas chromatography (GC) to determine the concentration of **octamethyltrisiloxane**.
- Once the desired concentration of **octamethyltrisiloxane** is reached, the reaction is stopped by neutralizing or removing the catalyst.
- The product mixture is then subjected to fractional distillation to isolate the pure **octamethyltrisiloxane** from unreacted starting materials and other siloxane oligomers.

Diagrams





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